molecular formula C18H26F2N2O B4259781 2-[4-(3,5-difluorobenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol

2-[4-(3,5-difluorobenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol

Cat. No.: B4259781
M. Wt: 324.4 g/mol
InChI Key: QDHNHOMGQAWQBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3,5-difluorobenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol is a chemical compound that has been widely used in scientific research for its potential pharmacological properties. This compound is an ethanol derivative of piperazine and has been synthesized using different methods.

Mechanism of Action

The exact mechanism of action of 2-[4-(3,5-difluorobenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. It may also modulate the activity of the dopamine and norepinephrine systems.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[4-(3,5-difluorobenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol in lab experiments is its potential pharmacological properties. It has been shown to have potential therapeutic effects for various neurological and psychiatric disorders. However, one of the limitations is its potential toxicity and side effects. Further research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for the research of 2-[4-(3,5-difluorobenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol. One direction is to further investigate its potential therapeutic effects for neurological and psychiatric disorders. Another direction is to explore its potential as a tool for studying the neurochemical mechanisms underlying these disorders. Additionally, further research is needed to determine its safety and efficacy for human use.

Scientific Research Applications

2-[4-(3,5-difluorobenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol has been used in various scientific research studies due to its potential pharmacological properties. It has been studied for its potential use as an antidepressant, anxiolytic, and antipsychotic agent. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.

Properties

IUPAC Name

2-[4-[(3,5-difluorophenyl)methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26F2N2O/c1-14(2)3-5-22-7-6-21(13-18(22)4-8-23)12-15-9-16(19)11-17(20)10-15/h3,9-11,18,23H,4-8,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHNHOMGQAWQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1CCN(CC1CCO)CC2=CC(=CC(=C2)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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